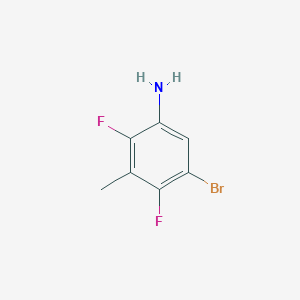

5-Bromo-2,4-difluoro-3-methylbenzenamine

Beschreibung

5-Bromo-2,4-difluoro-3-methylbenzenamine (CAS 112822-79-4, MFCD16620248) is a halogenated aromatic amine with the molecular formula C₇H₆BrF₂N. Its structure features a bromine atom at position 5, fluorine atoms at positions 2 and 4, and a methyl group at position 3 of the benzene ring (Figure 1). This substitution pattern creates a sterically hindered and electron-deficient aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. It is commercially available with a purity of ≥95% (QM-3403, Combi-Blocks) and is typically stored under inert conditions to prevent degradation .

Eigenschaften

IUPAC Name |

5-bromo-2,4-difluoro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPBREPSXQLUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275770 | |

| Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-79-4 | |

| Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112822-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzenamine typically involves the halogenation and amination of precursor compounds. One common method is the bromination of 2,4-difluoro-3-methylbenzenamine using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps to ensure high purity. The reaction conditions are optimized to achieve maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2,4-difluoro-3-methylbenzenamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

- Substituted anilines

- Oxidized derivatives

- Reduced derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2,4-difluoro-3-methylbenzenamine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzenamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Brominated Fluoro-Methylanilines

Key Observations :

- Positional Isomerism : The placement of bromine, fluorine, and methyl groups significantly alters reactivity. For example, 5-Bromo-2,4-difluoro-3-methylbenzenamine’s bromine at position 5 directs electrophilic substitution to positions ortho/para to it, while fluorine’s strong electron-withdrawing effect deactivates the ring .

- Functional Groups: The presence of an isopropylamino group in 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline enhances solubility in non-polar solvents compared to the primary amine in the target compound .

Reactivity in Bromination/Nitration Reactions

Bromination of deactivated aromatics (e.g., compounds with electron-withdrawing groups like -F or -NO₂) requires aggressive conditions. 5-Bromo-2,4-difluoro-3-methylbenzenamine’s synthesis likely involves bromine in concentrated H₂SO₄ with HNO₃ as a nitrating agent, a method effective for strongly deactivated systems . In contrast, 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) may undergo bromination more readily due to less steric hindrance and a different halogen arrangement .

Physical Properties and Stability

- Melting Point/Solubility : Halogen and methyl groups increase molecular weight and decrease solubility in polar solvents. For example, 5-Bromo-2,4-difluoro-3-methylbenzenamine’s methyl group enhances lipophilicity compared to 4-Bromo-2,5-difluorobenzoic acid (AB6380), which has a polar carboxylic acid group .

- Storage : Recommended at -20°C in sealed containers, similar to other brominated anilines .

Biologische Aktivität

5-Bromo-2,4-difluoro-3-methylbenzenamine (CAS No. 112822-79-4) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by bromine and fluorine substituents, may influence its interaction with biological targets, making it a subject of various studies.

The molecular formula of 5-Bromo-2,4-difluoro-3-methylbenzenamine is C7H6BrF2N, with a molecular weight of approximately 221.03 g/mol. Its structural features include:

- Bromine and Fluorine Atoms : These halogens can enhance lipophilicity and alter electronic properties.

- Amino Group : The presence of the amino group (-NH2) suggests potential for hydrogen bonding and reactivity with various biomolecules.

The biological activity of 5-Bromo-2,4-difluoro-3-methylbenzenamine is primarily linked to its ability to interact with specific protein targets and modulate biological pathways. The compound has been studied for its potential as:

- Enzyme Inhibitors : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulators : The compound could interact with various receptors, influencing cellular signaling.

Case Studies and Research Findings

- Anticancer Activity : Research has shown that compounds similar to 5-Bromo-2,4-difluoro-3-methylbenzenamine exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study highlighted the activity of fluorinated benzenamines against various cancer cell lines, suggesting that the presence of halogens enhances cytotoxic effects .

- Antimicrobial Properties : Another investigation reported that related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of halogen atoms was found to increase membrane permeability, enhancing antimicrobial efficacy .

- Neuroprotective Effects : Preliminary studies suggest that 5-Bromo-2,4-difluoro-3-methylbenzenamine may have neuroprotective effects through modulation of neurotransmitter systems. This could be relevant in developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Synthesis and Industrial Applications

The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzenamine can be achieved through various methods involving electrophilic aromatic substitution reactions. Industrial applications are being explored in pharmaceuticals where the compound serves as an intermediate in the synthesis of more complex therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.